3-Methylimidazo[1,2-a]pyridine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-6-9-8-4-2-3-5-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTHEPWEENQLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481500 | |
| Record name | 3-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5857-45-4 | |
| Record name | 3-Methylimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5857-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Synthetic Transformations Involving 3 Methylimidazo 1,2 a Pyridine
Elucidation of Reaction Pathways for Complex Cyclization Reactions
The formation of the 3-methylimidazo[1,2-a]pyridine ring system is often achieved through complex cyclization reactions. Mechanistic studies have revealed several key pathways.
A common route involves the reaction of 2-aminopyridine (B139424) with a suitable three-carbon synthon. For instance, an iron-catalyzed denitration reaction between aminopyridines and 2-methyl-nitroolefins yields 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.org The mechanism is believed to involve a cascade reaction initiated by the bielectrophilic nature of the nitroolefin. rsc.org
Another well-studied pathway is the multicomponent reaction (MCR). In a one-pot, three-component reaction of 2-aminopyridine, an aldehyde, and an isocyanide (a Groebke–Blackburn–Bienaymé reaction), a protonated imine species is initially formed. This intermediate undergoes a formal [4+1] cycloaddition with the isocyanide to generate a spiro intermediate. Subsequently, a retro-aza-ene reaction via a organic-chemistry.orgacs.org-hydride shift leads to the aromatic imidazo[1,2-a]pyridine (B132010) core. beilstein-journals.org
Quantum chemical calculations have been employed to distinguish between different plausible cyclization pathways. In the synthesis of 3-substituted imidazo[1,2-a]pyridines via formimidamide chemistry, calculations revealed that the transformation proceeds through an intramolecular Mannich-type addition, which is energetically preferred over a pericyclic 1,5-electrocyclization mechanism. researchgate.net
The classical synthesis involving the condensation of 2-aminopyridines with α-haloketones proceeds via an initial nucleophilic substitution of the halide by the pyridine-nitrogen atom, forming an N-alkylated adduct. This is followed by an intramolecular cyclization and dehydration to yield the final bicyclic system. acs.orgresearchgate.net
A proposed mechanism for a catalyst-free synthesis is depicted below:
Table 1: Proposed Mechanistic Steps in a Catalyst-Free Cyclization| Step | Description | Intermediate Type |
|---|---|---|
| 1 | Nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of an α-bromoacetophenone. | N-alkylated adduct |
| 2 | Intramolecular cyclization involving the exocyclic amine attacking the carbonyl carbon. | Cyclic intermediate |
| 3 | Dehydration of the cyclic intermediate. | Aromatized product |
This table illustrates a generalized pathway for the formation of the imidazo[1,2-a]pyridine ring from 2-aminopyridine and an α-haloketone. researchgate.netresearchgate.net
Analysis of Radical Pathways in Oxidative Coupling and C-H Functionalization
Radical-mediated reactions have emerged as powerful tools for the C-H functionalization of the imidazo[1,2-a]pyridine core, including at the C-3 position. rsc.org These pathways are often initiated by photoredox catalysis, transition metals, or metal-free oxidation. rsc.orgnih.gov
Visible light-induced reactions are particularly prominent. For example, the trifluoromethylation of imidazo[1,2-a]pyridines with sodium triflinate proceeds via a radical pathway. nih.gov A plausible mechanism involves the photoredox-catalyzed generation of a trifluoromethyl radical (•CF₃). This radical then adds to the electron-rich imidazo[1,2-a]pyridine ring to form a radical intermediate. Subsequent oxidation of this intermediate yields a carbocation, which upon deprotonation, affords the C-3 trifluoromethylated product. nih.gov
The radical nature of these reactions is often confirmed through radical scavenging experiments. nih.gov Similarly, perfluoroalkylation can be achieved via photoactive electron donor-acceptor (EDA) complexes formed between the imidazo[1,2-a]pyridine and a perfluoroalkyl iodide. nih.gov
Metal-free approaches utilizing iodine have also been explored. It is proposed that iodine can trigger the cleavage of the N-O bond in oxime esters to generate reactive iminyl radicals, which then regioselectively couple with pyridines to initiate the formation of the imidazo[1,2-a]pyridine scaffold. acs.org
Table 2: Key Steps in Radical C-H Functionalization
| Step | Description | Key Species |
|---|---|---|
| 1. Initiation | Generation of a reactive radical species (e.g., •CF₃) via photoredox catalysis or other means. | Photocatalyst, Radical Precursor |
| 2. Propagation | Addition of the radical to the imidazo[1,2-a]pyridine C-3 position. | Radical Intermediate |
| 3. Oxidation | Single Electron Transfer (SET) from the radical intermediate to an oxidant. | Carbocation Intermediate |
| 4. Termination | Deprotonation to restore aromaticity and yield the final product. | Final C-3 Functionalized Product |
This table outlines a general mechanism for the visible-light-promoted C-H functionalization of imidazo[1,2-a]pyridines. nih.gov
Detailed Studies on the Role of Catalytic Systems and Ligands in Imidazo[1,2-a]pyridine Synthesis
A wide array of catalytic systems have been developed for the synthesis of imidazo[1,2-a]pyridines, with mechanistic studies revealing the specific roles of metals, ligands, and additives.
Copper Catalysis: Copper catalysts, in both Cu(I) and Cu(II) oxidation states, are widely used. nih.gov In the aerobic oxidative synthesis from 2-aminopyridines and acetophenones, CuI is proposed to proceed through a catalytic Ortoleva-King reaction. organic-chemistry.org In A³-coupling reactions, a dynamic combination of Cu(II)/Cu(I) is generated in situ from CuSO₄ and sodium ascorbate. This system reacts with terminal alkynes to produce a copper acetylide intermediate, which then undergoes a facile 5-exo-dig cycloisomerization with an imine formed from 2-aminopyridine and an aldehyde. acs.org The use of titania-supported CuCl₂ has also been reported, where the support enhances catalyst recyclability. nih.gov
Iodine Catalysis: Molecular iodine is an effective and inexpensive catalyst for various synthetic routes. rsc.org In multicomponent reactions, iodine acts as a Lewis acid, activating the substrates. acs.orgrsc.org In oxidative coupling reactions, iodine can promote the formation of an iodo-intermediate from a ketone, which is then susceptible to nucleophilic attack by 2-aminopyridine. nih.govnih.gov A dual catalytic system of flavin and iodine has been shown to enable aerobic oxidative C-N bond formation. organic-chemistry.org
Other Metal Catalysts:
Gold: In the synthesis from pyridine (B92270) N-oxides and alkynes, a gold catalyst is proposed to activate the alkyne, leading to a vinylgold intermediate that rearranges to a gold-carbenoid intermediate, which is then attacked by the pyridine nucleophile. nih.gov
Iron: Iron catalysts are used in denitration reactions to synthesize 3-methyl-2-arylimidazo[1,2-a]pyridines from nitroolefins. organic-chemistry.org
Palladium: Ligand-free Pd(OAc)₂ has been used in microwave-assisted three-component reactions. organic-chemistry.org
The reaction medium can also play a crucial role. For example, in aqueous micellar media using sodium dodecyl sulfate (B86663) (SDS), the hydrophobic core of the micelle facilitates the dehydration step of the cyclization by sequestering the water molecule produced, thus driving the equilibrium forward. acs.org
Density Functional Theory (DFT)-Based Mechanistic Analysis of Reaction Intermediates and Transition States
Density Functional Theory (DFT) has become an invaluable tool for providing deep mechanistic insights into the synthesis of imidazo[1,2-a]pyridines, allowing for the detailed analysis of reaction intermediates and transition states that are often difficult to study experimentally. unjani.ac.id
DFT calculations have been used to determine the favorability of competing reaction pathways. For instance, in a silver-catalyzed cycloisomerization reaction to form 3-methylimidazo[1,2-a]pyridines, DFT analysis indicated that the mechanism involves a kinetically favored exo-dig cyclization rather than an endo-dig pathway. rsc.org
In another study, DFT was employed to investigate the synthesis of 3-substituted imidazo[1,2-a]pyridines. The calculations compared an intramolecular Mannich-type addition against a pericyclic 1,5-electrocyclization, concluding that the former pathway has a lower activation energy and is therefore the preferred mechanism. researchgate.net
Computational studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives have used DFT to determine properties such as the energy of Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP). nih.govresearchgate.net These calculations help to understand the reactivity of the heterocyclic system and predict sites susceptible to electrophilic or nucleophilic attack, corroborating experimentally observed regioselectivity in functionalization reactions.
Table 3: Application of DFT in Mechanistic Studies of Imidazo[1,2-a]pyridine Synthesis
| Study Focus | DFT Finding | Implication |
|---|---|---|
| Ag-catalyzed Cycloisomerization | The exo-dig transition state is lower in energy than the endo-dig transition state. | Explains the observed regioselectivity of the cyclization. rsc.org |
| Formimidamide Cyclization | The intramolecular Mannich-type pathway has a lower activation barrier than the pericyclic pathway. | Elucidates the preferred reaction mechanism. researchgate.net |
| Reactivity Analysis | Calculation of FMO energies (HOMO/LUMO) and MEP maps. | Predicts the most reactive sites for C-H functionalization. nih.govresearchgate.net |
This table summarizes key insights gained from DFT-based analyses of reactions involving the imidazo[1,2-a]pyridine core.
Advanced Applications of 3 Methylimidazo 1,2 a Pyridine in Medicinal Chemistry and Chemical Biology
Structure-Activity Relationship (SAR) Studies of 3-Methylimidazo[1,2-a]pyridine and its Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the imidazo[1,2-a]pyridine (B132010) scaffold, these studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.
The biological efficacy of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, play a critical role in modulating target engagement.
For instance, in the development of c-Met inhibitors, SAR studies revealed that substitutions at the C-8 position significantly influenced activity. An 8-fluoro substituent was found to be favorable, while a bulkier C-8 CF3 substituent led to a loss of inhibitory activity, likely due to steric hindrance preventing the molecule from entering a key pocket of the enzyme. nih.gov The electron-richness of the core, as modified by substituents, can also affect crucial π–π interactions with target residues like Tyr-1230 in c-Met. nih.gov Similarly, studies on 3-aminoimidazo[1,2-a]pyridine compounds showed that the presence of electron-donating groups (like methoxy (B1213986) or methyl) on appended benzaldehyde (B42025) rings could result in different yields and bioactivity compared to electron-withdrawing groups (like trifluoromethyl). nih.gov
In the context of antitubercular agents, SAR analysis of imidazo[1,2-a]pyridine-3-carboxamides indicated that replacing a 7-methyl group with a 7-chloro group could decrease activity approximately five-fold, highlighting the sensitivity of the mycobacterial target to subtle structural and electronic changes. nih.gov Conversely, for the synthesis of derivatives targeting TGFβ-R1 kinase, electron-deficient aryl bromides were found to perform better than electron-rich ones, suggesting that electron-withdrawing properties in certain positions can enhance reactivity and potentially binding affinity. organic-chemistry.org
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying these key features allows for the rational design of more potent and efficient ligands.
For imidazo[1,2-a]pyridine-based modulators of the α1-GABAA receptor, three key pharmacophores have been identified: the imidazopyridine core itself, an amide moiety, and an aromatic ring. nih.gov These features are crucial for selective interaction with the benzodiazepine (B76468) binding site on the receptor. nih.gov
In the development of antitubercular agents, computational studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues generated a five-featured pharmacophore hypothesis, designated HHPRR. This model consists of one positive ionic feature, two hydrophobic groups, and two aromatic rings, providing a blueprint for designing new compounds targeting Mycobacterium tuberculosis. openpharmaceuticalsciencesjournal.com For inhibitors of Phosphoinositide 3-Kinase (PI3Kα), the imidazo[1,2-a]pyridine moiety itself is considered a key pharmacodynamic group, essential for effectively inhibiting the growth of cancer cells. mdpi.com
Pharmacological Target Identification and Mechanistic Validation
Identifying the specific molecular targets of this compound and its analogs is crucial for understanding their mechanism of action and for developing safer, more effective drugs. Research has validated several key pharmacological targets for this class of compounds.
The imidazo[1,2-a]pyridine scaffold has yielded potent antitubercular agents that act on various essential mycobacterial pathways. nih.gov A notable example is telacebec (B1166443) (Q203), an imidazo[1,2-a]pyridine amide that targets QcrB, a subunit of the cytochrome bcc complex in the electron transport chain, thereby inhibiting energy production. nih.govplos.org Whole-genome sequencing of resistant mutants confirmed that a single nucleotide polymorphism in the qcrB gene is responsible for resistance, validating it as the target. plos.org
Other validated targets for imidazo[1,2-a]pyridine derivatives in M. tuberculosis include:
ATP Synthase : Imidazo[1,2-a]pyridine ethers have been identified as selective and potent inhibitors of mycobacterial ATP synthesis. nih.gov
Pantothenate Synthetase (PS) : A series of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides were found to inhibit Mtb PS, an enzyme essential for the synthesis of coenzyme A. openpharmaceuticalsciencesjournal.comnih.gov
Glutamine Synthetase (MtGS) : Functionalized 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of drug-like inhibitors of MtGS, an enzyme crucial for nitrogen metabolism in the bacterium. nih.govnih.gov One compound from this class proved to be significantly more potent than previously known inhibitors of the enzyme. nih.gov
| Target Enzyme/Protein | Derivative Class | Key Findings | Reference |
|---|---|---|---|
| QcrB (cytochrome bcc oxidase subunit) | Imidazo[1,2-a]pyridine amides (e.g., Telacebec/Q203) | Inhibits the electron transport chain, disrupting cellular energy generation. A clinical candidate. | nih.govplos.org |
| ATP Synthase | Imidazo[1,2-a]pyridine ethers | Identified as potent and selective inhibitors of mycobacterial ATP synthesis. | nih.gov |
| Pantothenate Synthetase (PS) | 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides | Most tested compounds showed >50% inhibition against Mtb PS. | openpharmaceuticalsciencesjournal.comnih.gov |
| Glutamine Synthetase (MtGS) | 3-Amino-imidazo[1,2-a]pyridines | Represents the first drug-like inhibitors of this enzyme, with potent IC50 values (e.g., 0.38 µM for compound 4n). | nih.govnih.gov |
The imidazo[1,2-a]pyridine core is famously present in zolpidem, a sedative-hypnotic drug that modulates γ-aminobutyric acid type A (GABAA) receptors. nih.gov These receptors are ligand-gated ion channels crucial for inhibitory neurotransmission in the central nervous system. unifi.it
Derivatives of imidazo[1,2-a]pyridine act as positive allosteric modulators (PAMs) at the benzodiazepine binding site, which is located at the interface between α and γ subunits. nih.govnih.gov Structural and pharmacological studies have shown that zolpidem and related analogs exhibit selectivity for GABAA receptors containing the α1 subunit. nih.govnih.gov This subtype selectivity is a key aspect of their pharmacological profile. The development of novel imidazo[1,2-a]pyridine derivatives continues to explore selective modulation of different GABAA receptor subtypes to achieve desired therapeutic effects, such as anxiolytic or antipsychotic activities, with potentially fewer side effects. nih.gov
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactivated in human cancers, making it a prime target for cancer therapy. mdpi.com The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of the PI3Kα isoform.
Initial screening of chemical libraries identified a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine derivative as a novel PI3Kα inhibitor with an IC50 of 0.67µM. nih.govresearchgate.net Subsequent optimization of the substituents on this scaffold led to a more than 300-fold increase in inhibitory activity, yielding compounds with IC50 values in the low nanomolar range (e.g., 1.8 nM). nih.govresearchgate.net Further research has led to the identification of compounds like 35 , with an IC50 of 150 nM against PI3Kα, and 13k , which inhibits PI3Kα with an IC50 value of 1.94 nM and shows potent anticancer activity. mdpi.comnih.gov These studies confirm that the imidazo[1,2-a]pyridine core is a viable and potent scaffold for the development of targeted cancer therapeutics via PI3Kα inhibition. nih.gov
| Compound | Derivative Class | PI3Kα IC50 | Reference |
|---|---|---|---|
| Compound 2a | 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | 0.67 µM (670 nM) | nih.govresearchgate.net |
| Compound 2g | Optimized analog of 2a | 0.0018 µM (1.8 nM) | nih.govresearchgate.net |
| Compound 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | 1.94 nM | mdpi.com |
| Compound 35 | 2,6,8-substituted Imidazo[1,2-a]pyridine | 150 nM | nih.gov |
Interaction with Viral Entry Proteins (e.g., SARS-CoV-2 hACE2 and Spike Protein)
The broad antiviral properties of imidazo[1,2-a]pyridine derivatives against a range of viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and Human Immunodeficiency Virus (HIV), have prompted investigations into their potential against contemporary viral threats. nih.govgoogle.comresearchgate.net In the context of the COVID-19 pandemic, research has explored the potential of related scaffolds to interfere with the entry mechanism of SARS-CoV-2.
Computational studies have been conducted on imidazo[1,2-a]pyrimidine (B1208166) derivatives, a closely related class of compounds, to evaluate their ability to inhibit the interaction between the human angiotensin-converting enzyme 2 (hACE2) receptor and the viral spike protein, a critical step for viral entry into human cells. nih.gov Molecular docking simulations were performed to predict the binding affinity of these compounds to both hACE2 and the spike protein. The results indicated that certain derivatives could exhibit remarkable binding affinity for these targets. nih.gov One top-scoring compound showed a binding affinity of -9.1 kcal/mol to the hACE2 receptor and -7.3 kcal/mol to the spike protein. nih.gov These findings suggest that the imidazo-fused heterocyclic core could serve as a valuable scaffold for designing effective SARS-CoV-2 entry inhibitors. nih.gov
| Target Protein | Binding Affinity (kcal/mol) | Reference Ligand | Reference Binding Affinity (kcal/mol) |
|---|---|---|---|
| hACE2 Receptor | -9.1 | Angiotensin II (Natural Ligand) | -9.2 |
| Spike Protein | -7.3 | Cannabidiolic Acid (CBDA) | -5.7 |
Characterization of Other Enzyme and Receptor Ligand Interactions
Derivatives of this compound have been shown to interact with a variety of enzymes and receptors that are implicated in pathophysiology, particularly in cancer. This multi-targeting capability underscores the therapeutic versatility of this chemical scaffold. researchgate.net
A prominent target is the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in tumors. nih.gov A series of thiazole-substituted imidazo[1,2-a]pyridine derivatives were developed as potent inhibitors of the p110α isoform of PI3K. researchgate.net One optimized compound demonstrated an IC50 value of 2.8 nM and exhibited high selectivity over other PI3K isoforms. researchgate.net Similarly, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized, with the most potent compound, 13k, inhibiting PI3Kα with an IC50 of 1.94 nM. nih.gov
Other key interactions include:
Receptor Tyrosine Kinases: Imidazopyridine hydrazone derivatives have been identified as potential inhibitors of several receptor tyrosine kinases, including c-Met, PDGFRA, and FLT3. nih.gov
STAT3/NF-κB Pathway: A novel imidazo[1,2-a]pyridine derivative, MIA, was found to suppress the phosphorylation of STAT3 and reduce the DNA-binding activity of NF-κB, key regulators of inflammation and cell survival. nih.govtbzmed.ac.ir
Tubulin Polymerization: Certain 2-aryl-3-arylamino-imidazo-pyridines inspired by Combretastatin A-4 have been developed as inhibitors of tubulin polymerization, leading to antimitotic effects. researchgate.net
Mycobacterial Enzymes: In the context of tuberculosis, imidazo[1,2-a]pyridine-3-carboxamides have been found to target QcrB, a component of the electron transport chain essential for ATP synthesis in Mycobacterium tuberculosis. nih.gov Other derivatives have been investigated as inhibitors of InhA. benthamdirect.com
Aldehyde Dehydrogenase (ALDH): The imidazo[1,2-a]pyridine scaffold has been utilized to develop inhibitors against ALDH, an enzyme family implicated in cancer cell stemness and drug resistance. dntb.gov.ua
| Target | Compound Series/Example | Key Finding (IC50/Activity) | Reference |
|---|---|---|---|
| PI3Kα | Thiazole derivative 12 | IC50 = 2.8 nM | researchgate.net |
| PI3Kα | Compound 13k | IC50 = 1.94 nM | nih.gov |
| c-Met | Imidazopyridine hydrazones (e.g., 6d, 6e, 6f) | High inhibitory potential | nih.gov |
| STAT3 | MIA | Suppressed phosphorylation | nih.gov |
| NF-κB | MIA | Diminished DNA-binding activity | tbzmed.ac.ir |
| QcrB (Mtb) | Imidazo[1,2-a]pyridine-3-carboxamides | Inhibitors of ATP homeostasis | nih.gov |
Preclinical Efficacy Assessment and Pharmacological Profiling of Imidazo[1,2-a]pyridine Compounds
In Vitro Anti-proliferative Activity in Diverse Cancer Cell Lines (e.g., Breast, Pancreatic, Lung, Prostate, Colon)
The anti-proliferative effects of imidazo[1,2-a]pyridine derivatives have been extensively documented across a wide spectrum of human cancer cell lines. researchgate.net These compounds often exhibit potent cytotoxic activity at low micromolar concentrations.
For instance, a library of 49 novel imidazo[1,2-a]pyridine analogs was synthesized and evaluated, leading to the identification of compound 5b, which demonstrated broad-spectrum anti-proliferative activity. nih.gov It was effective against breast (MCF-7, MDA-MB-231), pancreatic (MiaPaca-2), lung (A549), prostate (PC-3), and colon (HCT-116) cancer cells. nih.gov In another study, a selenylated imidazo[1,2-a]pyridine, MRK-107, showed potent activity against colon cancer cell lines Caco-2 and HT-29, with GI50 values of 2.4 µM and 1.1 µM, respectively. nih.govnih.gov Furthermore, novel compounds IP-5 and IP-6 displayed strong cytotoxic effects against the HCC1937 breast cancer cell line, with IC50 values of 45 µM and 47.7 µM. waocp.org
| Compound | Cancer Type | Cell Line | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|---|
| Compound 5b | Breast | MCF-7 | 3.5 | nih.gov |
| MDA-MB-231 | 5.0 | |||
| Compound 5b | Pancreatic | MiaPaca-2 | 15.2 | nih.gov |
| Compound 5b | Lung | A549 | 10.3 | nih.gov |
| Compound 5b | Prostate | PC-3 | 6.6 | nih.gov |
| Compound 5b | Colon | HCT-116 | 6.4 | nih.gov |
| MRK-107 | Colon | Caco-2 | 2.4 | nih.gov |
| HT-29 | 1.1 | |||
| IP-5 | Breast | HCC1937 | 45.0 | waocp.org |
| Compound 13k | Lung | HCC827 | 0.09 | nih.gov |
Investigation of Apoptosis Induction Mechanisms (e.g., Caspase-3 Mediated Pathways)
A primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.gov A consistent finding across multiple studies is the activation of caspase-dependent pathways, with caspase-3 often identified as a key executioner caspase.
Mechanistic studies of compound 5b in HCT-116 colon cancer cells revealed that it induced apoptosis through the upregulation of the tumor suppressor gene PTEN and downregulation of the pro-survival AKT pathway. nih.gov Crucially, this compound was shown to induce the cleavage of caspase-3, a definitive marker of apoptosis. nih.gov Similarly, a selenylated derivative, MRK-107, was found to activate caspases-3/7 in colon cancer cells. nih.gov
Other studies have elucidated further details of the apoptotic cascade:
Mitochondrial Pathway: The compound La23 was found to suppress HeLa cell growth by activating the p53/Bax mitochondrial apoptotic pathway, leading to a reduction in mitochondrial membrane potential and subsequent increases in cytochrome c and cleaved caspase-3. researchgate.net Novel derivatives IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12 induced ROS-mediated apoptosis in lung cancer cells, which involved impairing the mitochondrial membrane potential by increasing pro-apoptotic BAX and BAK1 expression. nih.gov
Extrinsic Pathway: The compound IP-5 was shown to trigger an extrinsic apoptosis pathway in HCC1937 breast cancer cells, evidenced by the increased activity of initiator caspase-8 and executioner caspase-7, along with cleavage of PARP. nih.govwaocp.org
Antimycobacterial Activity against Multi-Drug Resistant (MDR-TB) and Extensively Drug-Resistant (XDR-TB) Strains
The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. nih.gov Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly promising class of compounds with potent activity against these challenging strains. acs.orgresearchgate.net
A significant breakthrough in this area is the discovery of Telacebec (Q203), an imidazo[1,2-a]pyridine amide that has advanced to clinical trials and is active against both MDR- and XDR-TB. nih.govacs.org The optimization of this class of compounds has yielded derivatives with nanomolar potency. For example, a set of 14 imidazo[1,2-a]pyridine-3-carboxamides was screened against Mtb, with five compounds showing MIC values ≤0.006 μM. nih.gov One compound from this series, compound 18, was tested against a panel of MDR and XDR clinical isolates and showed potency nearly 10-fold greater than the clinical candidate PA-824. nih.gov This potent activity against resistant strains suggests the inhibition of a novel target, which has been identified as the QcrB subunit of the cytochrome bc1 complex. nih.gov
| Compound | Mtb Strain Type | Activity (MIC in µM) |
|---|---|---|
| Compound 18 | Drug-sensitive (H37Rv) | ≤0.006 |
| Compound 18 | MDR and XDR Strains | Potent activity, surpassing PA-824 |
| Representative Compound 1 | Replicating Mtb | ≤1 |
| Representative Compound 1 | MDR-TB Strains | ≤1 |
| Representative Compound 1 | XDR-TB Strains | ≤1 |
Cytoprotective Properties and Related Biological Responses
A critical attribute for any therapeutic agent, particularly in oncology, is selectivity—the ability to eliminate diseased cells while sparing healthy ones. In this context, the "cytoprotective" properties of imidazo[1,2-a]pyridine derivatives can be understood as their preferential cytotoxicity towards cancer cells over normal, non-malignant cells.
Several studies have explicitly evaluated the effects of these compounds on healthy cell lines to establish a selectivity index. The anti-proliferative screening of compound 5b, which was potent against five different types of cancer cell lines, also revealed no toxicity in normal human embryonic kidney cells (HEK-293). nih.gov This indicates a high degree of selectivity for cancer cells.
Similarly, the investigation of the selenylated derivative MRK-107 in colon cancer demonstrated a clear therapeutic window. While it was highly effective against Caco-2 (GI50 = 2.4 µM) and HT-29 (GI50 = 1.1 µM) cancer cells, its growth inhibitory concentration for non-tumor mouse embryonic fibroblast cells (NIH/3T3) was significantly higher at 22.19 µM. nih.gov This differential activity suggests that the compound's cytotoxic mechanisms are more readily activated in cancer cells, thereby protecting normal cells at therapeutic concentrations. Furthermore, while MRK-107 inhibited proliferation and prevented regeneration in cancer cells, the non-tumor cells were able to re-establish proliferation in under 18 hours, corroborating the selective effect. nih.gov This selective action is a key biological response that enhances the therapeutic potential of the imidazo[1,2-a]pyridine scaffold.
Scaffold Hopping and Lead Optimization Strategies in Imidazo[1,2-a]pyridine Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, valued for its structural rigidity, synthetic tractability, and its ability to engage in a wide range of interactions with biological targets. nih.govresearchgate.net Its application extends across various therapeutic areas, where it serves as a foundational structure for potent and selective modulators of enzymes and receptors. The versatility of this scaffold is particularly evident in the sophisticated strategies of scaffold hopping and lead optimization, which are employed to discover novel drug candidates with improved pharmacological profiles.
Scaffold hopping involves the replacement of a core molecular structure with a chemically distinct one while retaining similar biological activity. This strategy is crucial for navigating intellectual property landscapes, overcoming issues with absorption, distribution, metabolism, and excretion (ADME), and discovering novel chemical series. The imidazo[1,2-a]pyridine system has been successfully utilized as a bioisosteric replacement for other heterocyclic systems, demonstrating its value in scaffold hopping campaigns.
Lead optimization, on the other hand, is an iterative process of modifying a biologically active lead compound to enhance its desired properties. For derivatives of this compound, this process often involves systematic modifications to various positions of the bicyclic ring system and its substituents. These modifications are guided by structure-activity relationship (SAR) studies, which aim to improve potency, selectivity, and pharmacokinetic properties.
In the context of anti-tuberculosis drug discovery, the imidazo[1,2-a]pyridine scaffold has been extensively optimized. Starting from initial hits, medicinal chemists have explored the SAR of imidazo[1,2-a]pyridine-3-carboxamides, leading to compounds with remarkable potency against Mycobacterium tuberculosis. nih.gov Optimization efforts revealed that incorporating bulky and lipophilic biaryl ethers resulted in compounds with nanomolar potency. nih.gov Further refinement of the amine portion of these molecules showed that linearity and lipophilicity were critical for enhancing both in vitro and in vivo efficacy, as well as improving the pharmacokinetic profile. nih.gov This led to the development of the clinical candidate Q203, which demonstrated excellent oral bioavailability and a significant reduction in bacterial load in preclinical models. nih.gov
Similarly, in the pursuit of novel anticancer agents, the imidazo[1,2-a]pyridine scaffold has been a fertile ground for lead optimization. For example, in the development of STAT3 inhibitors for gastric cancer, systematic structural optimization of an initial imidazo[1,2-a]pyridine lead series was undertaken to improve metabolic stability. nih.gov This work led to the identification of a compound that not only inhibited the growth, migration, and invasion of human gastric cancer cell lines but also effectively blocked the phosphorylation and dimerization of STAT3 at low micromolar concentrations. nih.gov This optimized compound also showed significant tumor growth suppression in a xenograft mouse model. nih.gov
The development of kinase inhibitors provides further examples of sophisticated lead optimization strategies. In the design of novel c-Met inhibitors, a series of imidazo[1,2-a]pyridine derivatives were synthesized using a bioisosteric replacement approach. nih.gov SAR exploration of these compounds led to the identification of a highly potent and selective c-Met inhibitor with an IC50 value of 3.9 nM. nih.gov This compound demonstrated strong inhibition of c-Met phosphorylation and downstream signaling and exhibited significant tumor growth inhibition with good oral bioavailability. nih.gov
The following tables summarize key data from lead optimization studies on various imidazo[1,2-a]pyridine derivatives, illustrating the impact of structural modifications on biological activity.
Table 1: Imidazo[1,2-a]pyridine Derivatives as c-Met Kinase Inhibitors
| Compound | Modifications | c-Met Kinase IC50 (nM) | Target Cell Line Proliferation IC50 (nM) |
|---|---|---|---|
| 22e | Optimized derivative from bioisosteric replacement strategy | 3.9 | 45.0 (EBC-1) |
Table 2: Optimization of Imidazo[1,2-a]pyridine Amides as Anti-Tuberculosis Agents
| Compound | Key Structural Features | M. tuberculosis H37Rv MIC90 (µM) | Oral Bioavailability (%) |
|---|---|---|---|
| 49 | Optimized linear and lipophilic amine | ≤0.006 | 80.2 |
| 50 (Q203) | Further optimized linear and lipophilic amine | ≤0.006 | 90.7 |
Table 3: Imidazo[1,2-a]pyridine Derivatives as Nek2 Inhibitors for Gastric Cancer
| Compound | Structural Characteristics | Proliferation Inhibitory Activity IC50 (nM) |
|---|---|---|
| 28e | Result of SAR analysis on MGC-803 cell line | 38 |
Table 4: Imidazo[1,2-a]pyridine Derivatives for Detecting Beta-Amyloid Plaques
| Compound | Key Substituent | Binding Affinity Ki (nM) |
|---|---|---|
| 16 (IMPY) | 6-iodo | 15 |
| Bromo Derivative | 6-bromo | 10 |
These examples underscore the power of scaffold hopping and meticulous lead optimization in leveraging the favorable properties of the this compound core to generate drug candidates with superior efficacy and drug-like properties.
Computational and Theoretical Chemistry Studies of 3 Methylimidazo 1,2 a Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and reactivity of molecules. For the imidazo[1,2-a]pyridine (B132010) scaffold, DFT calculations, often using the B3LYP functional combined with a 6–31G(d,p) basis set, provide insights into the molecule's stability and chemical behavior. nih.gov
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. nih.gov
Studies on various imidazo[1,2-a]pyridine derivatives have shown that the distribution of these frontier orbitals and the resulting energy gap can be finely tuned by different substituents. nih.gov This allows for a theoretical understanding of how modifications to the core structure, such as the addition of a methyl group at the 3-position, would influence the molecule's reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For imidazo[1,2-a]pyridine systems, MEP analysis helps in predicting the sites most likely to be involved in intermolecular interactions, including hydrogen bonding and reactions with electrophiles or nucleophiles. nih.gov
Global reactivity descriptors calculated from DFT, such as chemical hardness, softness, and electronegativity, provide a quantitative measure of a molecule's reactivity. These descriptors are instrumental in comparing the chemical behavior of a series of related compounds. nih.gov
| Parameter | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability |
| LUMO Energy | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability |
| Molecular Electrostatic Potential (MEP) | Identifies sites for nucleophilic and electrophilic attack |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein.
For various derivatives of imidazo[1,2-a]pyridine, molecular docking studies have been performed to predict their binding affinities and modes with a range of biological targets, including those for anti-tubercular and anti-cancer applications. nih.govasianpubs.org These simulations calculate a scoring function, often expressed in kcal/mol, which estimates the binding free energy. Lower values indicate a more favorable binding affinity. For instance, docking studies on imidazo[1,2-a]pyridine derivatives against the Mycobacterium tuberculosis enoyl acyl carrier protein reductase have been conducted to estimate their binding patterns. nih.gov Similarly, other studies have explored their interactions with key enzymes in breast cancer. asianpubs.org
The process involves preparing the 3D structures of both the ligand and the protein target. A defined region of the protein, known as the binding site or active site, is specified for the docking calculations. The algorithm then explores various possible conformations of the ligand within this site to find the one with the most favorable interaction energy. nih.gov
Beyond just a binding score, molecular docking provides a detailed 3D model of the protein-ligand complex. This allows for the analysis of specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov
For example, in a study of imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential inhibitors for SARS-CoV-2, docking results revealed specific hydrogen bond interactions with key residues like GLY482, VAL483, and SER494 of the spike protein's receptor-binding domain. nih.gov Identifying these key interactions is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors. The nature and position of substituents on the imidazo[1,2-a]pyridine ring play a significant role in determining these interactions.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-Likeliness Predictions
Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADMET prediction tools are used to computationally estimate these properties, helping to identify potential liabilities early in the drug discovery process.
For imidazo[1,2-a]pyridine derivatives, various ADMET parameters have been predicted using online tools and specialized software. nih.govnih.gov These predictions assess properties such as gastrointestinal absorption, bioavailability, and potential for carcinogenicity or cytotoxicity. nih.gov
Drug-likeness is another critical concept, often evaluated based on rules like Lipinski's Rule of Five. These rules consider physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are considered more likely to be orally bioavailable. Studies on newly designed imidazo[1,2-a]pyridine-3-carboxamides have shown that they can be designed to have zero violations of Lipinski's rules, indicating good potential for drug-likeness. nih.gov
| Property | Predicted Parameter | Importance |
|---|---|---|
| Absorption | Gastrointestinal absorption | Indicates how well the compound is absorbed from the gut |
| Distribution | Plasma protein binding | Affects the amount of free compound available to act |
| Metabolism | Cytochrome P450 inhibition | Predicts potential for drug-drug interactions |
| Excretion | Renal clearance | Indicates how the compound is removed from the body |
| Toxicity | Carcinogenicity, cytotoxicity | Predicts potential adverse effects |
| Drug-Likeliness | Lipinski's Rule of Five | Assesses potential for oral bioavailability |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing a statistically significant QSAR model, the activity of new, untested compounds can be predicted.
For imidazo[1,2-a]pyridine analogues, 3D-QSAR studies have been conducted. openpharmaceuticalsciencesjournal.com These models are built using a training set of molecules with known activities. The 3D-QSAR approach considers the 3D properties of the molecules, such as steric and electrostatic fields, to build the predictive model. The resulting models can be visualized using contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov
A robust QSAR model, validated by a test set of compounds, can be a valuable tool for designing new imidazo[1,2-a]pyridine derivatives with enhanced potency. openpharmaceuticalsciencesjournal.comnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and protein, and the stability of their complex.
For imidazo[1,2-a]pyridine derivatives, MD simulations have been used to study the stability of their complexes with biological targets. nih.govopenpharmaceuticalsciencesjournal.com By running simulations for several nanoseconds, researchers can observe how the ligand and protein interact in a simulated physiological environment. nih.govopenpharmaceuticalsciencesjournal.com
A key analysis in MD simulations is the calculation of the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD value suggests that the complex has reached equilibrium and is stable. nih.gov MD simulations can also provide a more detailed understanding of the binding interactions and can help to refine the binding poses predicted by molecular docking. openpharmaceuticalsciencesjournal.com
Future Directions and Emerging Research Perspectives for 3 Methylimidazo 1,2 a Pyridine
Development of Novel and Highly Selective Synthetic Methodologies with Enhanced Sustainability
The synthesis of imidazo[1,2-a]pyridines is a well-established field, yet the demand for more environmentally benign and efficient methods is driving innovation. ccspublishing.org.cn Future research will likely focus on the development of novel synthetic strategies that prioritize sustainability, selectivity, and diversity.
Key areas of development include:
Green Chemistry Approaches: There is a growing emphasis on "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents. ccspublishing.org.cn This includes the use of water as a solvent, catalyst-free reactions, and the application of enabling technologies like ultrasound and microwave irradiation. organic-chemistry.org For instance, an efficient and environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been developed using a Cu(II)–ascorbate-catalyzed domino A3-coupling reaction in an aqueous micellar media. acs.org One-pot multi-component reactions are also gaining traction as they offer a streamlined approach to complex molecule synthesis with high atom economy. ccspublishing.org.cn
Catalyst Innovation: The exploration of novel catalytic systems is crucial for enhancing reaction efficiency and selectivity. This includes the use of earth-abundant metal catalysts as alternatives to precious metals, as well as the development of reusable heterogeneous catalysts to simplify product purification. researchgate.net Molecular iodine has been shown to be a versatile and benign reagent for the synthesis of a wide range of heterocyclic moieties, including imidazo[1,2-a]pyridines. acs.org
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the imidazo[1,2-a]pyridine core. rsc.orgresearchgate.net This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and allowing for the rapid generation of diverse compound libraries. rsc.orgresearchgate.net Recent advances in visible light-induced C-H functionalization are particularly promising for their mild reaction conditions and high functional group tolerance. mdpi.com
Table 1: Examples of Sustainable Synthetic Methodologies for Imidazo[1,2-a]pyridines
| Methodology | Key Features | Catalyst/Conditions | Reference |
| Aqueous Micellar Catalysis | Environmentally sustainable, domino A3-coupling | Cu(II)–ascorbate, Sodium dodecyl sulfate (B86663) (SDS) in water | acs.org |
| Ultrasound-Assisted Synthesis | Metal-free, occurs in water, mild conditions | KI/tert-butyl hydroperoxide | organic-chemistry.org |
| Catalyst-Free Condensation | Eco-friendly, mild conditions | Refluxing in ethanol (B145695) or DMF | acs.orgnih.gov |
| Molecular Iodine Catalysis | Environmentally benign, ultrasonic-assisted | Molecular iodine in water | acs.org |
Exploration of New Biological Targets and Underexplored Therapeutic Areas for Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold has been extensively investigated for a multitude of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.govmdpi.comresearchgate.net However, the full therapeutic potential of this versatile core remains to be unlocked.
Future research will likely venture into new and underexplored therapeutic landscapes:
Targeting Protein Kinases: Protein kinases are crucial regulators of cellular processes and represent a major class of drug targets, particularly in oncology. nih.govresearchgate.net Derivatives of imidazo[1,2-a]pyridine have shown promise as inhibitors of various kinases, such as DYRK1A, CLK1, and PI3K. nih.govacs.orgnih.gov Further exploration of the kinome could reveal novel targets for which this scaffold is particularly well-suited.
Infectious Diseases: The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. bio-conferences.org Imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against a range of pathogens, including Mycobacterium tuberculosis (the causative agent of tuberculosis) and various bacteria and fungi. nih.govrsc.orgbio-conferences.org A collaborative virtual screening effort has already identified imidazo[1,2-a]pyridine hits for visceral leishmaniasis. nih.gov The exploration of this scaffold against other neglected tropical diseases and emerging viral threats is a promising avenue of research.
Neurological Disorders: The ability of imidazo[1,2-a]pyridine-based compounds to interact with central nervous system targets, such as GABA-A receptors, suggests their potential for the treatment of neurological and psychiatric disorders. researchgate.netacs.org Further investigation into their effects on neurotransmitter systems and neuronal signaling pathways could lead to the development of novel therapies for conditions like epilepsy, anxiety, and neurodegenerative diseases.
Rare and Orphan Diseases: The versatility of the imidazo[1,2-a]pyridine scaffold makes it an attractive starting point for drug discovery programs targeting rare and orphan diseases, where there is a significant unmet medical need.
Table 2: Selected Biological Targets of Imidazo[1,2-a]pyridine Derivatives
| Target Class | Specific Target(s) | Therapeutic Area | Reference |
| Protein Kinases | DYRK1A, CLK1, PI3Kα, mTOR | Cancer, Neurological Disorders | nih.govacs.orgnih.gov |
| Infectious Disease Targets | Mycobacterium tuberculosis (QcrB, MtGS), Leishmania donovani | Tuberculosis, Leishmaniasis | nih.govnih.gov |
| Receptors | GABA-A Receptors | Neurological Disorders | researchgate.netacs.org |
| Enzymes | Phospholipase A2 | Inflammatory Diseases | nih.gov |
Advanced Mechanistic Insights into the Biological Action of 3-Methylimidazo[1,2-a]pyridine Analogs
A deeper understanding of the molecular mechanisms underlying the biological activity of this compound analogs is essential for the rational design of more potent and selective therapeutic agents.
Future research will focus on elucidating these mechanisms through a combination of experimental and computational approaches:
Structural Biology: X-ray crystallography and other structural biology techniques can provide atomic-level insights into how these compounds bind to their biological targets. This information is invaluable for understanding structure-activity relationships (SAR) and for guiding the design of next-generation inhibitors.
Biochemical and Cellular Assays: A comprehensive panel of biochemical and cellular assays is needed to fully characterize the pharmacological profile of these compounds. This includes determining their potency, selectivity, and mechanism of action at the molecular, cellular, and whole-organism levels.
Chemical Biology Tools: The development and application of chemical biology probes, such as photoaffinity labels and fluorescently tagged analogs, can help to identify the direct binding partners of this compound derivatives in a cellular context and to visualize their subcellular localization.
Integration of Multiscale Computational Approaches with Experimental Research in Drug Discovery
Computational methods are playing an increasingly important role in all stages of the drug discovery and development process. acs.orgalliedacademies.org The integration of these in silico approaches with experimental research is crucial for accelerating the discovery of novel this compound-based therapeutics.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its target protein, providing insights into the key interactions that govern binding affinity and selectivity. acs.orgnih.gov Molecular docking studies have been instrumental in understanding the SAR of imidazo[1,2-a]pyridine-based kinase inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. alliedacademies.org These models can be used to predict the activity of virtual compounds and to prioritize candidates for synthesis and biological testing.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex, allowing for the study of conformational changes and the calculation of binding free energies.
ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage of the discovery process, helping to reduce the attrition rate in later stages of development. acs.org
Rational Design of Multi-Targeted Ligands Based on the this compound Scaffold
The traditional "one-target, one-drug" paradigm is being increasingly challenged by the complexity of many diseases, which often involve multiple biological pathways. acs.org The development of multi-targeted ligands, or "polypharmacology," offers a promising strategy for enhancing therapeutic efficacy and overcoming drug resistance.
The this compound scaffold is an ideal starting point for the design of multi-targeted ligands due to its ability to interact with a diverse range of biological targets. nih.gov A notable example is the development of imidazo[1,2-a]pyridine derivatives that act as dual inhibitors of PI3K and mTOR, two key kinases in a signaling pathway that is frequently dysregulated in cancer. acs.org
Future research in this area will focus on:
Scaffold Hopping and Hybridization: Combining the imidazo[1,2-a]pyridine core with other pharmacophores known to interact with different targets can lead to the creation of novel hybrid molecules with dual or multiple activities.
Structure-Based Design: Utilizing the structural information of multiple targets to design a single ligand that can effectively bind to all of them is a powerful approach for the rational design of multi-targeted agents.
Systems Biology Approaches: Integrating genomic, proteomic, and metabolomic data can help to identify key nodes in disease networks that can be targeted by multi-targeted ligands for a more holistic therapeutic effect.
Q & A
Q. What are the common synthetic routes for 3-Methylimidazo[1,2-a]pyridine, and how are they optimized for yield and purity?
The synthesis of this compound derivatives often employs condensation reactions between 2-aminopyridines and α-haloketones or α,β-unsaturated carbonyl compounds. A key advancement is the Friedel-Crafts acylation at the C-3 position, which introduces functional diversity while maintaining high regioselectivity. Optimization focuses on Lewis acid catalysts (e.g., AlCl₃) and solvent systems to avoid side reactions and ensure >80% yields . Microwave-assisted multicomponent reactions using trimethylsilylcyanide (TMSCN) and aldehydes further streamline synthesis, achieving rapid reaction times (<30 minutes) and broad substrate compatibility .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Structural elucidation relies on ¹H/¹³C NMR to confirm regiochemistry, particularly at the C-3 methyl group. X-ray crystallography reveals intermolecular interactions (e.g., π-stacking, C–H···N hydrogen bonds) that influence solubility and crystallinity . HPLC-MS is essential for purity assessment, especially when synthesizing libraries for biological screening. For example, acetylation products require reverse-phase HPLC with UV detection at 254 nm to resolve regioisomers .
Advanced Research Questions
Q. How do substituents at the C-3 position modulate the biological activity of this compound derivatives?
The C-3 position is a pharmacophoric hotspot. Acetylation at this site enhances metabolic stability and bioavailability, as demonstrated in c-Met kinase inhibitors (IC₅₀ = 12 nM) . Conversely, bulky substituents (e.g., aryl groups) can sterically hinder target binding, reducing potency by >50% . Computational docking studies (e.g., AutoDock Vina) correlate substituent hydrophobicity with improved binding to hydrophobic pockets in enzymes like PDE3 .
Q. What strategies resolve contradictions in reaction yields between small-scale and parallel library synthesis?
Discrepancies often arise from heterogeneous mixing in scaled-up reactions. A study addressing this optimized solvent systems (e.g., DMF/THF mixtures) and agitation rates to maintain homogeneity, improving yields from 45% to 92% in library synthesis . Additionally, flow chemistry minimizes batch variability by ensuring precise control over reaction parameters like temperature and residence time .
Q. How do structural modifications of the imidazo[1,2-a]pyridine core influence its anti-inflammatory activity?
Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) at the 6- and 7-positions exhibit potent anti-inflammatory effects (IC₅₀ = 0.8 μM for TNF-α inhibition) by enhancing electrophilicity and target engagement . In vivo models of fibrosis show that N-methylation at the 2-position reduces hepatotoxicity while maintaining efficacy in reducing collagen deposition by 60% .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods for this compound, and how are they addressed?
Traditional methods struggle with regioselectivity in polyhalogenated substrates. A solution involves using scandium triflate as a catalyst, which directs acylation exclusively to the C-3 position even in sterically hindered systems . For unstable intermediates, one-pot protocols with calcium carbide as an alkyne source avoid isolation steps, improving yields by 30% .
Q. How can computational methods guide the design of this compound-based therapeutics?
QSAR models trained on datasets of IC₅₀ values predict bioactivity trends, such as the optimal logP range (2.5–3.5) for blood-brain barrier penetration in CNS-targeting derivatives . TDDFT calculations simulate UV-Vis spectra to validate experimental λ_max values (±5 nm), aiding in photostability assessments for fluorescent probes .
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